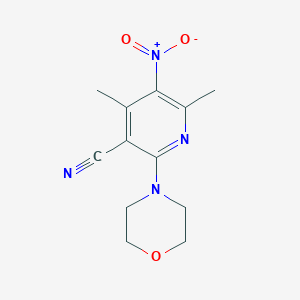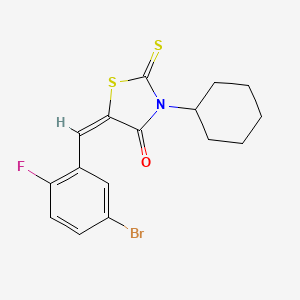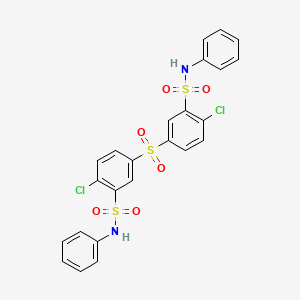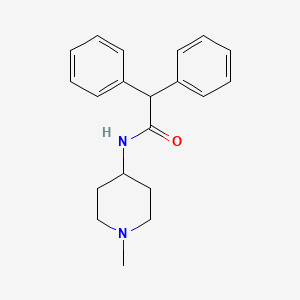![molecular formula C19H16F3N3O4S B4987262 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent. The compound was first synthesized in 2009 by a team of researchers at the University of Hong Kong and has since been the subject of numerous studies exploring its potential as a treatment for a variety of viral infections.
Mecanismo De Acción
The exact mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of viral RNA polymerase, an enzyme essential for viral replication. By inhibiting this enzyme, N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide prevents the virus from replicating and spreading within the host.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide is well-tolerated in animal models and does not cause significant toxicity or adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide in lab experiments is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of treatments for a variety of viral infections. However, one limitation is that the compound is still in the early stages of development and more research is needed to fully understand its potential as an antiviral agent.
Direcciones Futuras
There are several future directions for research on N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide. One area of focus is the development of more potent derivatives of the compound that may have increased antiviral activity. Another area of interest is the use of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide in combination with other antiviral agents to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a treatment for viral infections.
Métodos De Síntesis
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthol with 2-chloroethanol to form 2-(2-hydroxyethyl)naphthalene. This compound is then reacted with 4-trifluoromethylnitrobenzene in the presence of a base to form the key intermediate, N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenol. The final step involves the reaction of this intermediate with sulfamic acid to form N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide has been the subject of numerous studies exploring its potential as an antiviral agent. In vitro studies have shown that the compound is effective against a wide range of viruses, including dengue virus, yellow fever virus, and Ebola virus. In vivo studies in animal models have also shown promising results, with N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide demonstrating antiviral activity and reducing viral load in infected animals.
Propiedades
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)15-6-8-17(18(12-15)25(26)27)23-9-10-24-30(28,29)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,23-24H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQSJOYIPOCWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)




![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)